molecular formula C8H3ClF6S B3221820 1-Chloro-2-trifluoromethyl-4-trifluoromethylsulfanyl-benzene CAS No. 1208079-27-9

1-Chloro-2-trifluoromethyl-4-trifluoromethylsulfanyl-benzene

Cat. No.: B3221820
CAS No.: 1208079-27-9
M. Wt: 280.62 g/mol
InChI Key: NUEHIOLWKPXPMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-trifluoromethyl-4-trifluoromethylsulfanyl-benzene is an organic compound with the molecular formula C8H3ClF6S It is a derivative of benzene, characterized by the presence of a chlorine atom, two trifluoromethyl groups, and a trifluoromethylsulfanyl group

Preparation Methods

The synthesis of 1-Chloro-2-trifluoromethyl-4-trifluoromethylsulfanyl-benzene typically involves multiple steps, starting from readily available precursors. One common method includes the chlorination of benzene derivatives followed by the introduction of trifluoromethyl and trifluoromethylsulfanyl groups through nucleophilic substitution reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

1-Chloro-2-trifluoromethyl-4-trifluoromethylsulfanyl-benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The trifluoromethylsulfanyl group can be oxidized to sulfoxides or sulfones, while reduction can lead to the formation of thiols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the trifluoromethyl groups play a crucial role in stabilizing intermediates.

Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-2-trifluoromethyl-4-trifluoromethylsulfanyl-benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-Chloro-2-trifluoromethyl-4-trifluoromethylsulfanyl-benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl and trifluoromethylsulfanyl groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These groups also influence the compound’s binding affinity to specific enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

1-Chloro-2-trifluoromethyl-4-trifluoromethylsulfanyl-benzene can be compared with other similar compounds, such as:

    1-Chloro-4-trifluoromethyl-benzene: Lacks the trifluoromethylsulfanyl group, resulting in different chemical reactivity and applications.

    1-Chloro-2-trifluoromethyl-benzene: Similar structure but without the trifluoromethylsulfanyl group, leading to variations in its physical and chemical properties.

    4-Chlorobenzotrifluoride: Another related compound with different substitution patterns, affecting its use in various applications.

The uniqueness of this compound lies in its combination of functional groups, which impart distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

1-chloro-2-(trifluoromethyl)-4-(trifluoromethylsulfanyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF6S/c9-6-2-1-4(16-8(13,14)15)3-5(6)7(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEHIOLWKPXPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001181621
Record name 1-Chloro-2-(trifluoromethyl)-4-[(trifluoromethyl)thio]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001181621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208079-27-9
Record name 1-Chloro-2-(trifluoromethyl)-4-[(trifluoromethyl)thio]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208079-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2-(trifluoromethyl)-4-[(trifluoromethyl)thio]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001181621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-2-trifluoromethyl-4-trifluoromethylsulfanyl-benzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-2-trifluoromethyl-4-trifluoromethylsulfanyl-benzene
Reactant of Route 3
Reactant of Route 3
1-Chloro-2-trifluoromethyl-4-trifluoromethylsulfanyl-benzene
Reactant of Route 4
Reactant of Route 4
1-Chloro-2-trifluoromethyl-4-trifluoromethylsulfanyl-benzene
Reactant of Route 5
Reactant of Route 5
1-Chloro-2-trifluoromethyl-4-trifluoromethylsulfanyl-benzene
Reactant of Route 6
Reactant of Route 6
1-Chloro-2-trifluoromethyl-4-trifluoromethylsulfanyl-benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.